1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione
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Overview
Description
BN50739 is a synthetic organic compound known for its role as an antagonist of platelet-activating factor (PAF). It has been studied for its potential to suppress certain cardiac arrhythmias and mitigate damage during ischemic events . The compound’s IUPAC name is 9-(2-chlorophenyl)-14-{2-[(3,4-dimethoxyphenyl)sulfanyl]ethanethioyl}-3-methyl-17-thia-2,4,5,8,14-pentaazatetracyclo[8.7.0.0{2,6}.0{11,16}]heptadeca-1(10),3,5,8,11(16)-pentaene .
Preparation Methods
The synthesis of BN50739 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods for BN50739 are also not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production.
Chemical Reactions Analysis
BN50739 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BN50739 may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
BN50739 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of PAF antagonism and related chemical reactions.
Biology: BN50739 is used to investigate the role of PAF in various biological processes, including inflammation and immune response.
Medicine: The compound has potential therapeutic applications in the treatment of cardiac arrhythmias and ischemic conditions.
Mechanism of Action
BN50739 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation, thrombosis, and allergic reactions. By blocking the receptor, BN50739 prevents the binding of PAF, thereby inhibiting its downstream signaling pathways. This results in reduced inflammation, decreased platelet aggregation, and protection against ischemia-induced damage .
Comparison with Similar Compounds
BN50739 is unique in its specific antagonistic activity against the platelet-activating factor receptor. Similar compounds include other PAF antagonists such as:
WEB 2086: Another PAF antagonist with similar biological activity.
CV-6209: A PAF antagonist known for its potent inhibitory effects on PAF-induced responses.
Apafant: A PAF antagonist used in the treatment of asthma and allergic conditions.
Compared to these compounds, BN50739 has shown distinct efficacy in reducing cardiac arrhythmias and protecting against ischemic damage, making it a valuable compound for further research and development .
Properties
CAS No. |
128672-07-1 |
---|---|
Molecular Formula |
C28H26ClN5O2S3 |
Molecular Weight |
596.2 g/mol |
IUPAC Name |
1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione |
InChI |
InChI=1S/C28H26ClN5O2S3/c1-16-31-32-24-13-30-27(18-6-4-5-7-20(18)29)26-19-10-11-33(14-23(19)39-28(26)34(16)24)25(37)15-38-17-8-9-21(35-2)22(12-17)36-3/h4-9,12H,10-11,13-15H2,1-3H3 |
InChI Key |
MRVWRDZEYURFSW-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)CSC5=CC(=C(C=C5)OC)OC)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)CSC5=CC(=C(C=C5)OC)OC)C(=NC2)C6=CC=CC=C6Cl |
Appearance |
Solid powder |
128672-07-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN 50739 BN-50739 tetrahydro-4,7,8,10 methyl-(chloro-2-phenyl)-6-((3,4-dimethoxyphenyl)thio)methylthiocarbonyl-9-pyrido(4',3'-4,5)thieno(3,2-f)triazolo-1,2,4(4,3-a)diazepine-1,4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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